molecular formula C21H27NO2 B14880156 2,4-di-tert-Butyl-6-[(2-hydroxy-benzylidene)-amino]-phenol

2,4-di-tert-Butyl-6-[(2-hydroxy-benzylidene)-amino]-phenol

Cat. No.: B14880156
M. Wt: 325.4 g/mol
InChI Key: FYIGTRINSIJEDN-UHFFFAOYSA-N
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Description

2,4-di-tert-Butyl-6-[(2-hydroxy-benzylidene)-amino]-phenol is an organic compound known for its unique structure and properties It is a derivative of phenol, characterized by the presence of tert-butyl groups and a benzylidene-amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-di-tert-Butyl-6-[(2-hydroxy-benzylidene)-amino]-phenol typically involves the reaction of 2,6-di-tert-butylphenol with aromatic aldehydes in the presence of secondary amines such as morpholine or piperidine. The reaction is carried out under reflux conditions in a solvent like toluene, with the removal of water to drive the reaction to completion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and efficient separation techniques to maximize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,4-di-tert-Butyl-6-[(2-hydroxy-benzylidene)-amino]-phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Alkylated phenols

Scientific Research Applications

2,4-di-tert-Butyl-6-[(2-hydroxy-benzylidene)-amino]-phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Investigated for its antioxidant properties and potential as a protective agent against oxidative stress.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized as an additive in lubricants and fuels to enhance stability and performance .

Mechanism of Action

The mechanism of action of 2,4-di-tert-Butyl-6-[(2-hydroxy-benzylidene)-amino]-phenol involves its antioxidant properties. The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. It interacts with molecular targets such as reactive oxygen species and enzymes involved in oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used as a food preservative.

    2,6-Di-tert-butyl-4-hydroxybenzylidene: Similar structure but different substituents, used in polymer chemistry.

    2,6-Di-tert-butylphenol: A simpler structure with similar antioxidant properties .

Uniqueness

2,4-di-tert-Butyl-6-[(2-hydroxy-benzylidene)-amino]-phenol is unique due to its specific combination of tert-butyl groups and a benzylidene-amino substituent, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

2,4-ditert-butyl-6-[(2-hydroxyphenyl)methylideneamino]phenol

InChI

InChI=1S/C21H27NO2/c1-20(2,3)15-11-16(21(4,5)6)19(24)17(12-15)22-13-14-9-7-8-10-18(14)23/h7-13,23-24H,1-6H3

InChI Key

FYIGTRINSIJEDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)N=CC2=CC=CC=C2O)O)C(C)(C)C

Origin of Product

United States

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